molecular formula C23H20N4OS B5978539 N-Phenyl-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

N-Phenyl-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B5978539
M. Wt: 400.5 g/mol
InChI Key: NSLCREKQKARIFV-UHFFFAOYSA-N
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Description

N-Phenyl-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes phenyl and p-tolyl groups attached to the triazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine. The reaction is usually carried out in boiling ethanol . The structure of the compound is confirmed through spectral data, elemental analyses, and alternative synthetic routes whenever possible .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted triazole derivatives.

Scientific Research Applications

N-Phenyl-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Phenyl-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyl-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide stands out due to its unique combination of phenyl and p-tolyl groups attached to the triazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4OS/c1-17-12-14-18(15-13-17)22-25-26-23(27(22)20-10-6-3-7-11-20)29-16-21(28)24-19-8-4-2-5-9-19/h2-15H,16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLCREKQKARIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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